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molecular formula C10H15N B8480258 1-(Cyclopentylmethyl)cyclopropanecarbonitrile

1-(Cyclopentylmethyl)cyclopropanecarbonitrile

Cat. No. B8480258
M. Wt: 149.23 g/mol
InChI Key: YRNNVTYGMRNWJM-UHFFFAOYSA-N
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Patent
US05807868

Procedure details

A solution of butyllithium in hexane (2.5M; 80 ml) was added to a solution of diisopropylamine (27.8 ml) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (28.6 ml) in tetrahydrofuran (188 ml) stirring at 0° C. Stirring was continued for 0.5 hours then the mixture was cooled to -78° C. and cyclopropanecarbonitrile (13.4 g) was added. After stirring at -78° C. for a further 1 hour cyclopentylmethylbromide (37.6 g) was added slowly, then the mixture allowed to warm to ambient temperature and stirred for a further 18 hours. The mixture was poured onto water (11) then extracted with ethyl acetate (4×150 ml). The combined extracts were washed with brine then dried over magnesium sulphate and then the solvent was removed in vacuo. Solid material was removed by filtration and the residual oil triturated with ether, solid material again being removed by filtration. The residual oil was then purified by distillation under reduced pressure giving 1-(cyclopentylmethyl)cyclopropanecarbonitrile (8.9 g) as an oil, bp 50° C./1 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
28.6 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
37.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH:13]1([C:16]#[N:17])[CH2:15][CH2:14]1.[CH:18]1([CH2:23]Br)[CH2:22][CH2:21][CH2:20][CH2:19]1>CCCCCC.O1CCCC1.O.CN1CCCN(C)C1=O>[CH:18]1([CH2:23][C:13]2([C:16]#[N:17])[CH2:15][CH2:14]2)[CH2:22][CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
188 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
28.6 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(CC1)C#N
Step Three
Name
Quantity
37.6 g
Type
reactant
Smiles
C1(CCCC1)CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to -78° C.
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (4×150 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residual oil triturated with ether, solid material
CUSTOM
Type
CUSTOM
Details
again being removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The residual oil was then purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CCCC1)CC1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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